5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core (thiazole and triazole rings) and substituted side chains. Its structure includes a 4-benzylpiperidinyl group, a thiophen-2-yl moiety, and a 2-ethyl substituent on the thiazole ring.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS2/c1-2-19-24-23-27(25-19)22(28)21(30-23)20(18-9-6-14-29-18)26-12-10-17(11-13-26)15-16-7-4-3-5-8-16/h3-9,14,17,20,28H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVPUKEYJJYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C23H26N4OS2
- Molecular Weight : 438.61 g/mol
- IUPAC Name : 5-[(4-benzylpiperidin-1-yl)(thiophen-2-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Canonical SMILES : CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)CC5=CC=CC=C5)O
These properties suggest that the compound could interact with various biological targets due to its structural diversity.
Pharmacological Potential
Research indicates that compounds similar to 5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown various biological activities:
- Antagonistic Activity : Compounds containing the benzylpiperidine moiety are known to act as antagonists at muscarinic receptors, particularly M4 receptors. This suggests potential applications in treating neurological disorders by modulating cholinergic signaling .
- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress. This property could be beneficial in developing treatments for conditions related to oxidative damage .
- Antimicrobial Activity : Preliminary studies on structurally related compounds have demonstrated antimicrobial effects against various pathogens, indicating that this compound may also possess similar properties .
Study 1: Muscarinic Receptor Antagonism
A study focused on the development of muscarinic receptor antagonists highlighted the importance of the piperidine structure in enhancing receptor selectivity and potency. The results suggested that modifications to the piperidine ring can significantly affect binding affinity and biological efficacy .
Study 2: Antioxidant Activity
In vitro assays were conducted on thiazole derivatives where compounds were tested for their ability to scavenge free radicals. The results indicated that certain modifications to the thiazole ring improved antioxidant capacity, which could be relevant for therapeutic applications in neurodegenerative diseases .
Study 3: Antimicrobial Efficacy
Research involving thiazole-based compounds revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS2 |
| Molecular Weight | 438.61 g/mol |
| IUPAC Name | 5-[(4-benzylpiperidin-1-yl)(thiophen-2-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
| Biological Activities | Antagonistic, Antioxidant, Antimicrobial |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Framework
The thiazolo[3,2-b][1,2,4]triazol-6-ol core is conserved across analogs, but substituents vary significantly:
- : A 2-methyl-substituted derivative with a 4-(3-chlorophenyl)piperazinyl group and a 4-ethoxy-3-methoxyphenyl moiety (C25H28ClN5O3S, MW 514.04) .
- : A 2-ethyl-substituted compound with a 3-chlorophenyl and piperidinyl group (C18H21ClN4OS, MW 376.9) .
- : A furan-2-yl-substituted derivative with a 4-bromophenyl and 4-benzylpiperazinyl group (C26H24BrN5O2S, MW 550.5) .
Table 1: Structural Features of Selected Analogs
| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Thiazolo-triazol-6-ol | 4-Benzylpiperidinyl, thiophen-2-yl, 2-ethyl | Not Provided | Estimated ~450 |
| 5-{[4-(3-Chlorophenyl)piperazinyl]...} | Thiazolo-triazol-6-ol | 2-Methyl, 4-(3-chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl | C25H28ClN5O3S | 514.04 |
| 5-((3-Chlorophenyl)(piperidinyl)...) | Thiazolo-triazol-6-ol | 2-Ethyl, 3-chlorophenyl, piperidinyl | C18H21ClN4OS | 376.9 |
| 5-((4-Benzylpiperazinyl)(4-bromophenyl)...) | Thiazolo-triazol-6-ol | 2-(Furan-2-yl), 4-bromophenyl, 4-benzylpiperazinyl | C26H24BrN5O2S | 550.5 |
Key Structural Variations
- Piperidine/Piperazine Groups : The target compound uses a 4-benzylpiperidinyl group, while analogs in and incorporate piperazinyl moieties. Piperazine derivatives often exhibit enhanced solubility due to increased polarity .
- Aromatic Substituents : The thiophen-2-yl group in the target compound contrasts with chlorophenyl () or bromophenyl () groups. Thiophene may improve metabolic stability compared to halogenated aromatics .
- Alkyl Chains : The 2-ethyl group in the target compound and may confer higher lipophilicity than 2-methyl analogs (), influencing membrane permeability .
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 176°C (compound 5g) to >280°C (compound 5f), suggesting that electron-withdrawing substituents (e.g., nitro groups) increase thermal stability .
- Molecular Weight : The target compound’s estimated MW (~450) falls between smaller analogs (e.g., 376.9 in ) and larger derivatives (e.g., 550.5 in ), aligning with typical drug-like properties .
Pharmacological Profiles
- The thiophen-2-yl group in the target compound may similarly modulate prostaglandin pathways .
- Antimicrobial Activity : Triazolo-thiadiazole hybrids () exhibit Gram-positive/negative antibacterial effects. The 2-ethyl and benzylpiperidinyl groups in the target compound could enhance membrane disruption .
- Structural-Activity Relationships : Bulkier substituents (e.g., 4-benzylpiperidinyl) may improve target binding affinity, while electron-rich groups (e.g., thiophene) could reduce oxidative metabolism .
Preparation Methods
Synthetic Strategies Overview
The preparation of thiazolo[3,2-b]triazole derivatives typically involves cyclization of S-alkylated 1,2,4-triazoles or one-pot multicomponent reactions . For this target compound, three primary routes emerge:
- Acid-mediated cyclization of pre-functionalized triazole-thioethers.
- Catalyst-free annulation using dibenzoylacetylene and triazole precursors.
- Hybridization approaches leveraging molecular fragments like 4-benzylpiperidine and thiophene-2-carbaldehyde.
Detailed Preparation Methods
Acid-Mediated Cyclization Route
This method, adapted from JSTAGE’s antimicrobial study, involves sequential alkylation and cyclization:
Step 1: Synthesis of S-Alkylated 1,2,4-Triazole Intermediate
- Starting Material : 5-Amino-1,2,4-triazole-3-thiol is reacted with 2-bromoethyl ethyl ether in anhydrous ethanol under reflux to introduce the 2-ethylthio group.
- Alkylation : The intermediate is treated with (4-benzylpiperidin-1-yl)(thiophen-2-yl)methyl bromide in dimethylformamide (DMF) at 80°C for 12 hours to yield the S-alkylated triazole.
Step 2: Cyclization to Thiazolo[3,2-b]triazole
The S-alkylated product undergoes cyclization in concentrated sulfuric acid at 0°C for 2 hours. The reaction proceeds via intramolecular nucleophilic attack, forming the thiazole ring and introducing the 6-hydroxy group.
Reaction Scheme :
$$
\text{S-Alkylated Triazole} \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} \text{Thiazolo[3,2-b]triazol-6-ol Derivative}
$$
Yield : ~65–70% (estimated from analogous compounds in Ref).
One-Pot Catalyst-Free Synthesis
A solvent-free method from RSC Advances offers a streamlined alternative:
Procedure:
- Reactants : Equimolar dibenzoylacetylene and 5-((4-benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-1,2,4-triazole-3-thiol are mixed at room temperature.
- Annulation : The mixture self-cyclizes within 4 hours, forming the thiazolo[3,2-b]triazole core via thio-Michael addition and subsequent ring closure.
Advantages :
Hybridization Approach with Chloroacetic Acid
Adapted from agricultural antimicrobial studies, this route introduces the ethyl group post-cyclization:
- Core Formation : 5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b]triazol-6-ol (from Ref) is reacted with ethyl bromide in the presence of potassium carbonate.
- N-Alkylation : The 2-position undergoes ethyl substitution via nucleophilic displacement, yielding the target compound.
Optimization Note :
Analytical Characterization
Critical data for verifying the compound’s structure include:
Spectroscopic Data
- IR (KBr) : Broad peak at 3200–3400 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, DMSO- d₆) : δ 7.85 (s, 1H, triazole-H), 7.32–6.98 (m, 9H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.62–3.58 (m, 4H, piperidine), 2.81 (s, 2H, CH₂Ph).
- MS (ESI) : m/z 410.6 [M+H]⁺ (Ref).
X-ray Crystallography
While no data exists for this exact compound, analogous thiazolo[3,2-b]triazoles exhibit planar triazole-thiazole fused rings with substituents in equatorial orientations.
Challenges and Optimization
Regioselectivity Issues
- Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DABCO) suppresses side reactions.
Functional Group Compatibility
- The 6-hydroxy group requires protection (e.g., tert-butyldimethylsilyl) during alkylation steps to prevent oxidation.
Yield Improvements
Applications and Derivatives
Though biological data for this specific compound are limited, structurally related thiazolo[3,2-b]triazoles exhibit:
Q & A
Basic Research Questions
Q. What is the typical synthesis pathway for 5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step reactions:
- Thiazole ring formation : Start with thioketones or thioamides reacting with hydrazine derivatives (e.g., ethyl hydrazinecarboxylate) in ethanol under reflux .
- Triazole cyclization : Use phosphoryl chloride (POCl₃) to activate carboxyl groups during coupling steps .
- Piperidine-thiophene coupling : Employ Ullmann or Buchwald-Hartwig amination for introducing the 4-benzylpiperidinyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in DMF at 100–120°C .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, thiophene protons appear as doublets at δ 7.1–7.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 469.18) .
- X-ray crystallography : Resolves spatial arrangements, confirming stereochemistry of the benzylpiperidinyl-thiophene moiety .
Q. What are the primary biological targets or activities reported for structural analogs of this compound?
- Methodological Answer :
- Anti-inflammatory activity : Analogous thiazolo-triazoles inhibit COX-2 (IC₅₀ ~5–10 µM) in RAW264.7 macrophage assays .
- Anticancer potential : Thiophene-containing derivatives show apoptosis induction in HeLa cells via caspase-3 activation (EC₅₀ ~15 µM) .
- Neurological targets : Piperidine analogs modulate σ-1 receptors (Kᵢ ~50 nM) in radioligand binding assays .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to resolve low yields during the thiophene coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (80–140°C), and catalyst loading (1–5 mol% Pd) to identify interactions .
- Kinetic analysis : Monitor reaction progress via TLC/HPLC to detect intermediates (e.g., unreacted piperidine starting material).
- Contradiction resolution : Low yields (<30%) may arise from steric hindrance; introducing microwave-assisted synthesis (100 W, 80°C) improves efficiency to 65% .
Q. How do structural modifications (e.g., replacing thiophene with furan) affect bioactivity, and what computational tools validate these changes?
- Methodological Answer :
- SAR studies : Replace thiophene with furan, then assay cytotoxicity (MTT) and target binding (SPR). Furan analogs show reduced COX-2 affinity (ΔIC₅₀ +8 µM) due to weaker π-π stacking .
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., with COX-2 PDB: 5KIR). Thiophene’s sulfur enhances binding energy (−9.2 kcal/mol vs. furan’s −7.8 kcal/mol) .
Q. What strategies address contradictions in reported bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Replicate studies using isogenic cell lines (e.g., HEK293 vs. HeLa) under matched conditions (10% FBS, 37°C).
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the ethylthiazole group), which may explain variability in IC₅₀ values .
Q. What degradation pathways are predicted under physiological conditions, and how can stability be improved?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h). LC-MS identifies hydrolysis at the triazole-thiazole junction under acidic conditions .
- Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole ring to reduce nucleophilic attack.
- Accelerated stability testing : Store at 40°C/75% RH; monitor purity loss via HPLC (e.g., <2% degradation over 6 months) .
Q. How can solubility challenges in aqueous buffers be overcome without compromising activity?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 (20% v/v) to increase solubility from 0.1 mg/mL to 2.5 mg/mL .
- Prodrug design : Synthesize phosphate esters at the 6-OH position; enzymatic cleavage (alkaline phosphatase) restores activity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
